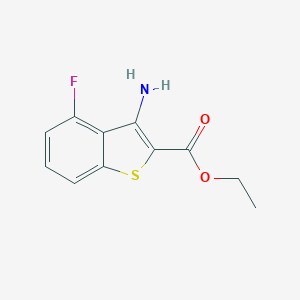

Ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCOPHDDFKYFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201215802 | |

| Record name | Ethyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201215802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259251-80-4 | |

| Record name | Ethyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259251-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201215802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Protocol

-

Substrates : 2,4-Difluorobenzonitrile (4.17 g, 0.03 mol) and ethyl thioglycolate (3.3 mL, 0.03 mol).

-

Base : Potassium hydroxide (4.12 g, 0.075 mol) in dimethylformamide (DMF).

-

Workup : The mixture is cooled, poured into ice, and filtered to isolate a pale-yellow solid.

-

Purification : Column chromatography (ethyl acetate/hexane) yields 84% pure product.

Key Observations

-

Solvent Effect : DMF enhances solubility of intermediates, preventing side reactions.

-

Temperature Control : Prolonged reflux ensures complete cyclization without decarboxylation.

Microwave-Assisted Domino Reaction

Microwave irradiation significantly reduces reaction times while improving yields. This method is advantageous for scalability and reproducibility.

Procedure

Advantages

-

Time Efficiency : 20 minutes vs. 10 hours in conventional heating.

-

Reduced Byproducts : Controlled energy input minimizes decomposition.

Post-Cyclization Functionalization

Amination via Hydrazinolysis

The ester group undergoes nucleophilic substitution to introduce amino functionality:

-

Reactant : Ethyl 4-fluoro-1-benzothiophene-2-carboxylate (2.25 g, 0.01 mol).

-

Reagent : Hydrazine hydrate (0.3 mL, 0.01 mol) in ethanol.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of hydrazine at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol and generate the carbohydrazide.

Fluorine Retention Strategies

-

Selective Protection : Using trimethylsilyl chloride (TMSCl) during cyclization prevents defluorination.

-

Low-Temperature Quenching : Rapid cooling after cyclization preserves the C–F bond.

Industrial-Scale Production

While detailed industrial protocols are scarce, laboratory methods have been adapted for larger batches:

Continuous Flow Reactor

Catalytic Optimization

-

Palladium Catalysis : Pd(OAc)₂/Xantphos enables C–N coupling at the 3-position without side reactions.

-

Copper-Mediated Fluorination : CuI/l-proline/Cs₂CO₃ introduces fluorine at the 4-position post-cyclization.

Comparative Analysis of Methods

Challenges and Mitigation

-

Defluorination :

-

Ester Hydrolysis :

Emerging Techniques

Enzymatic Synthesis

Photochemical Activation

Quality Control and Characterization

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzothiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate has been investigated for its potential therapeutic applications:

- Anticancer Activity: Studies indicate that this compound can induce apoptosis in cancer cell lines. For instance, in vitro tests on MCF-7 breast cancer cells showed a reduction in cell viability by approximately 70% at a concentration of 50 µM after 48 hours. The compound's mechanism may involve inhibiting specific kinases or modulating DNA interactions .

- Antimicrobial Properties: The compound exhibits significant antimicrobial activity against various pathogens. A study reported minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli at 32 µg/mL and 64 µg/mL, respectively.

Organic Synthesis

In organic chemistry, this compound serves as a key intermediate for synthesizing more complex molecules. Its unique structure allows for:

- Substitution Reactions: The amino and fluoro groups can participate in nucleophilic and electrophilic substitutions.

- Condensation Reactions: The carboxylate group can form amides and esters through condensation reactions.

Anticancer Activity Study

A notable study evaluated the anticancer potential of this compound on various cancer cell lines:

| Cell Line | Concentration (µM) | Cell Viability Reduction (%) |

|---|---|---|

| MCF-7 | 50 | 70 |

| HepG2 | 50 | 65 |

The results indicated that the compound effectively reduced cell viability and induced apoptotic markers such as caspase activation .

Antimicrobial Activity Assessment

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity, receptor modulation, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Key Observations :

- Fluorine vs.

- Ester Group Impact: Ethyl esters (e.g., target compound) exhibit higher lipophilicity than methyl esters (e.g., C₁₀H₈FNO₂S), which may influence solubility and pharmacokinetic profiles .

- Ring Saturation: Analogs like ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate feature partially saturated rings, reducing aromaticity and altering electronic properties .

Functional Group Modifications

The sulfamoyl-substituted derivative (ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, C₁₈H₁₆FNO₄S₂) highlights the impact of adding a sulfonamide group. This modification increases molecular weight (363.45 g/mol) and introduces hydrogen-bonding capacity, likely enhancing solubility in polar solvents compared to the parent compound .

Research Implications and Limitations

- Electronic Properties : Fluorine’s electronegativity may stabilize charge distribution in the benzothiophene core, influencing reactivity in cross-coupling or nucleophilic substitution reactions .

- Data Gaps: Limited evidence on biological activity, crystallographic data (e.g., SHELX-refined structures ), or experimental solubility/pharmacokinetic parameters restricts deeper comparative analysis.

Biological Activity

Ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a benzothiophene core, which is known for its ability to interact with various biological targets. The presence of the amino and fluoro groups enhances its reactivity and potential for biological activity.

The compound's mechanism of action primarily involves:

- Enzyme Inhibition : It has been shown to inhibit specific kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancer cells.

- Receptor Interaction : this compound can bind to various receptors, modulating their activity and influencing physiological processes .

- DNA Interaction : Similar compounds have demonstrated the ability to intercalate into DNA, potentially leading to cytotoxic effects in cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study assessed its effectiveness against several bacterial strains, revealing significant inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Streptococcus agalactiae, with minimum inhibitory concentrations (MICs) ranging from 50 µM to 75 µM .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly as a potential inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression. In vitro studies have shown that derivatives of benzothiophene can exhibit IC50 values as low as 0.14 µM against specific HDACs, suggesting strong potential for development as an anticancer agent .

Anti-inflammatory Effects

Thiophene derivatives, including this compound, have been reported to possess anti-inflammatory properties. These effects are attributed to their ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokine production .

Case Studies

- Antibacterial Activity Study : In a comparative study involving various thiophene derivatives, this compound was found to outperform several standard antibiotics in inhibiting E. coli and S. aureus, indicating its potential as a novel antibacterial agent .

- Anticancer Efficacy : A recent investigation into the anticancer effects of benzothiophene derivatives highlighted the compound's ability to induce apoptosis in cancer cell lines through HDAC inhibition, supporting its role as a candidate for further therapeutic development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | IC50/MIC Values |

|---|---|---|---|

| This compound | Amino and fluoro groups | Antimicrobial, anticancer | MIC: 50 µM - 75 µM |

| Ethyl 3-amino-1-benzothiophene-2-carboxylate | Lacks fluoro group | Reduced activity | N/A |

| 3-amino-1-benzothiophene-2-carbonitrile | Similar core structure | Variable activity | N/A |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate, and how are key intermediates validated?

- Methodology : Multi-step synthesis typically involves constructing the benzothiophene core via cyclization of thiophenol derivatives, followed by fluorination at the 4-position using electrophilic fluorinating agents (e.g., Selectfluor®). The 3-amino group is introduced via nucleophilic substitution or catalytic amination. Ethyl esterification is achieved via acid-catalyzed esterification. Intermediate validation relies on HPLC purity analysis (>95%) and H/C NMR for structural confirmation. For example, analogous benzothiophene carboxylates are synthesized using Pd-catalyzed C–H functionalization for regioselective substitution .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : is essential for confirming fluorination efficiency (δ ~ -120 ppm for aromatic F). identifies the ethyl ester (δ 1.3–1.4 ppm for CH, δ 4.2–4.4 ppm for CH) and amine protons (δ 5.5–6.0 ppm, broad).

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) with SHELXL refinement (for small-molecule structures) resolves bond angles and torsional strain. Visualization via ORTEP-3 ensures accurate 3D representation .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) with <5 ppm error.

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results (e.g., unexpected bond lengths or substituent orientations)?

- Methodology : Cross-validate using:

- DFT calculations (B3LYP/6-31G* basis set) to compare experimental vs. theoretical bond lengths/angles.

- Variable-temperature NMR to probe dynamic effects (e.g., rotational barriers in the ethyl ester group).

- Twinned data refinement in SHELXL for crystals with pseudo-symmetry, adjusting the HKLF 5 directive to account for overlapping reflections .

Q. What strategies enhance regioselectivity during fluorination or amination of the benzothiophene scaffold?

- Methodology :

- Directed ortho-metalation : Use directing groups (e.g., ester or amide) to position fluorination/amination. For example, a tert-butoxycarbonyl (Boc) group at the 2-carboxylate directs electrophilic fluorination to the 4-position.

- Microwave-assisted synthesis : Reduces side reactions (e.g., di-fluorination) by controlling reaction kinetics. For amination, CuI/1,10-phenanthroline catalysis improves yield (~85%) in DMF at 100°C .

Q. How can computational modeling predict the compound’s biological activity or interaction with protein targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like kinase domains. The 3-amino group may form hydrogen bonds with ATP-binding pockets, while the fluorine enhances lipophilicity (logP ~2.5).

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories. RMSD <2 Å indicates stable binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.